(R)-N-((S)-(2-Aminothiazol-5-yl)(2-chlorophenyl)methyl)-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-((S)-(2-Aminothiazol-5-yl)(2-chlorophenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an aminothiazole ring, a chlorophenyl group, and a sulfinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(2-Aminothiazol-5-yl)(2-chlorophenyl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Aminothiazole Ring: This step involves the reaction of a thioamide with a halogenated amine under basic conditions to form the aminothiazole ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with the aminothiazole intermediate.
Sulfinamide Formation: The final step involves the reaction of the intermediate with a sulfinylating agent, such as sulfinyl chloride, under controlled conditions to form the sulfinamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
®-N-((S)-(2-Aminothiazol-5-yl)(2-chlorophenyl)methyl)-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The sulfinamide moiety can be oxidized to form sulfone derivatives.
Reduction: The compound can undergo reduction reactions to form corresponding amines and thiols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ®-N-((S)-(2-Aminothiazol-5-yl)(2-chlorophenyl)methyl)-2-methylpropane-2-sulfinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for investigating biological pathways and mechanisms.
Medicine
In medicinal chemistry, ®-N-((S)-(2-Aminothiazol-5-yl)(2-chlorophenyl)methyl)-2-methylpropane-2-sulfinamide is explored for its potential therapeutic applications. Its structural features suggest it may have activity against certain diseases, making it a candidate for drug development.
Industry
In industrial applications, this compound is used in the development of new materials and catalysts. Its reactivity and stability make it suitable for various industrial processes, including polymerization and catalysis.
Mechanism of Action
The mechanism of action of ®-N-((S)-(2-Aminothiazol-5-yl)(2-chlorophenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The aminothiazole ring can bind to enzyme active sites, inhibiting their activity. The chlorophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity. The sulfinamide moiety can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex. These interactions collectively contribute to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
®-N-((S)-(2-Aminothiazol-5-yl)(2-chlorophenyl)methyl)-2-methylpropane-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.
®-N-((S)-(2-Aminothiazol-5-yl)(2-chlorophenyl)methyl)-2-methylpropane-2-sulfide: Similar structure but with a sulfide group instead of a sulfinamide group.
®-N-((S)-(2-Aminothiazol-5-yl)(2-chlorophenyl)methyl)-2-methylpropane-2-sulfoxide: Similar structure but with a sulfoxide group instead of a sulfinamide group.
Uniqueness
The uniqueness of ®-N-((S)-(2-Aminothiazol-5-yl)(2-chlorophenyl)methyl)-2-methylpropane-2-sulfinamide lies in its sulfinamide moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for exploring new chemical reactions and developing novel therapeutic agents.
Properties
Molecular Formula |
C14H18ClN3OS2 |
---|---|
Molecular Weight |
343.9 g/mol |
IUPAC Name |
N-[(S)-(2-amino-1,3-thiazol-5-yl)-(2-chlorophenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C14H18ClN3OS2/c1-14(2,3)21(19)18-12(11-8-17-13(16)20-11)9-6-4-5-7-10(9)15/h4-8,12,18H,1-3H3,(H2,16,17)/t12-,21?/m0/s1 |
InChI Key |
AOKMZTAUMFEHNJ-SXWUCCAISA-N |
Isomeric SMILES |
CC(C)(C)S(=O)N[C@@H](C1=CC=CC=C1Cl)C2=CN=C(S2)N |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC=CC=C1Cl)C2=CN=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.